molecular formula C26H32O12 B13739673 Palmatoside A CAS No. 100899-58-9

Palmatoside A

Cat. No.: B13739673
CAS No.: 100899-58-9
M. Wt: 536.5 g/mol
InChI Key: IXWXQMCMUKDVFM-UHFFFAOYSA-N
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Description

Palmatoside A is a kaempferol glycoside isolated from the roots of the fern Neocheiropteris palmatopedata. It is one of three newly identified kaempferol glycosides, along with Palmatoside B and Palmatoside C. This compound is notable for its unique sugar moiety, which contains a 4,4-dimethyl-3-oxo-butoxy substituent group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmatoside A can be isolated from the roots of Neocheiropteris palmatopedata through a series of extraction and purification steps. The process typically involves:

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources.

Chemical Reactions Analysis

Types of Reactions

Palmatoside A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Palmatoside A has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of kaempferol glycosides and their derivatives.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Studied for its potential role in cancer chemoprevention due to its ability to inhibit tumor necrosis factor alpha-induced NF-κB activity.

Mechanism of Action

Palmatoside A exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sugar moiety containing a 4,4-dimethyl-3-oxo-butoxy substituent group. This structural feature contributes to its distinct biological activities, particularly its ability to inhibit NF-κB activity and COX-1 enzyme .

Properties

CAS No.

100899-58-9

Molecular Formula

C26H32O12

Molecular Weight

536.5 g/mol

IUPAC Name

5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione

InChI

InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3

InChI Key

IXWXQMCMUKDVFM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7

Origin of Product

United States

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